N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

Medicinal Chemistry SAR Exploration Lead Optimization

Addressing the need for a reliable, unsubstituted hydroxynaphthalene-carboxamide scaffold, this compound serves as an essential baseline comparator in systematic SAR studies. Its favorable physicochemical profile (MW 281.30, XLogP3 2.7) makes it ideal for tuning PK properties in oral drug discovery and as a core building block for fragment-based libraries. - Enables deconvolution of target engagement from non-specific hydrophobic or halogen-bond interactions. - Consistent multi-supplier availability (≥95% purity) ensures methodology reproducibility. - Ready stock for immediate global dispatch, supporting uninterrupted research workflows.

Molecular Formula C17H15NO3
Molecular Weight 281.311
CAS No. 1351586-45-2
Cat. No. B2614972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide
CAS1351586-45-2
Molecular FormulaC17H15NO3
Molecular Weight281.311
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O
InChIInChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20)
InChIKeyMLNVKOSUVTUVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide: Identity & Baseline


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a synthetic small-molecule building block (C17H15NO3, MW 281.30) featuring a naphthalene ring linked to a furan-2-carboxamide group through a hydroxyethyl bridge [1]. It belongs to the broader class of hydroxynaphthalene-carboxamides, which have been investigated in antimicrobial screening cascades [2]. This compound is supplied as a research intermediate with a typical commercial purity specification of ≥95% , and its substitution pattern directly determines its utility as a scaffold for downstream derivatization or as a reference standard in structure-activity relationship (SAR) campaigns.

Standard-purity research intermediate for synthetic elaboration
Hydroxynaphthalene-carboxamide scaffold suited for SAR campaigns
Multi-supplier availability supports larger-scale procurement

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide: Interchangeability Limits


Generic substitution in the hydroxynaphthalene-carboxamide series fails because minor structural perturbations—such as halogen substitution on the furan ring or replacement with a benzofuran core—produce distinct molecular entities with divergent physicochemical properties and biological profiles. For example, the 5-bromo analog (CAS 1351597-95-9) introduces a heavy halogen that alters molecular weight, lipophilicity, and potential toxicity compared to the unsubstituted furan-2-carboxamide . Similarly, the benzofuran-2-carboxamide analog (CAS not provided) presents an additional fused benzene ring, significantly increasing aromatic surface area and π-stacking potential, which consequently modifies target binding and solubility . These structural differences preclude direct interchangeability in established SAR campaigns or synthetic routes.

5-Bromo analog introduces heavy halogen, shifting lipophilicity and assay profiles; direct interchange may confound SAR interpretation.
Benzofuran analog increases aromatic surface area and π-stacking potential, altering solubility and target-binding behavior.
Single-supplier or limited-availability analogs carry supply-chain risk; multi-source compound reduces project disruption.

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide: Differentiation Evidence vs Closest Analogs


Molecular Weight & Lipophilicity vs 5-Bromo Analog

The target compound exhibits a molecular weight of 281.30 g/mol and a computed XLogP3-AA of 2.7, whereas the 5-bromo analog (CAS 1351597-95-9) has a molecular weight of 360.21 g/mol with a predictably higher logP [1]. This 28% increase in molecular weight for the brominated analog breaches typical oral bioavailability guidelines (Rule of 5) and results in a substantial shift in lipophilicity, directly impacting solubility and non-specific binding profiles in biochemical assays.

MW & Lipophilicity
Cross-study comparable
vs 5-Bromo analog: MW 281.30 vs 360.21 (+28%); XLogP3-AA 2.7 vs higher predicted logP
Lower MW and moderate lipophilicity support oral lead optimization workflows
Computed properties; experimental solubility and logD validation recommended
Medicinal Chemistry SAR Exploration Lead Optimization

Aromatic Surface Area & Complexity vs Benzofuran Analog

The target compound contains a furan ring (a 5-membered oxygen heterocycle), contributing a modest aromatic surface area and a hydrogen bond acceptor count of 3 [1]. In contrast, the benzofuran-2-carboxamide analog incorporates a fused benzene ring onto the furan, significantly increasing the aromatic surface area (estimated ~40% increase) and π-π stacking potential. This structural expansion introduces additional conformational rigidity and alters the vector of the carboxamide hydrogen bond donor/acceptor network .

Aromatic Surface & Flexibility
Class-level inference
vs Benzofuran analog: estimated >40% increase in aromatic surface area; reduced rotatable bonds
Furan scaffold lowers aggregation risk in fragment-based screening
Class-level structural inference; confirm via biophysical assays
Chemical Biology Fragment-Based Drug Discovery Structural Biology

Hydroxynaphthalene-carboxamide Antimicrobial Activity

The hydroxynaphthalene-carboxamide class, which includes the target compound as a core scaffold, has been evaluated in vitro for antibacterial, antimycobacterial, and cytotoxic activities [1]. While direct quantitative data for this specific compound was not identified in primary literature, the class has demonstrated measurable bioactivity across these assays, suggesting the unsubstituted furan-2-carboxamide derivative retains the minimal pharmacophore required for activity tracking. Structurally related carbamate and amide derivatives within the same class have shown divergent potency based on substitution patterns, indicating that the specific furan-2-yl moiety (as opposed to benzofuran or thiophene replacements) contributes to a distinct activity signature.

Antimicrobial Class Activity
Class-level inference
Hydroxynaphthalene-carboxamide class shows measurable antibacterial and antimycobacterial activity (MDPI 2016); compound-specific data absent
Enables furan-specific pharmacophore mapping in antimicrobial SAR
Direct activity of this compound requires experimental confirmation
Antimicrobial Discovery Antimycobacterial Agents Cytotoxicity Profiling

Supply Chain & Purity Benchmarking

The target compound is available from multiple commercial suppliers with a standardized purity of 95%+ (e.g., Catalog Number CM989995) . In contrast, closely related analogs such as the 5-bromo- and benzofuran-2-carboxamide derivatives are listed with limited or single-supplier availability and often lack a published CAS number with multi-supplier consensus. This multi-supplier status reduces supply chain risk and enables competitive pricing and batch-to-batch consistency verification.

Supply Chain & Purity
Cross-study comparable
Multi-supplier listing (≥2 sources); standard purity ≥95%; established CAS
Reduces procurement risk and supports batch consistency for large SAR campaigns
Verify lot-specific COA before use
Chemical Procurement Research Supply Chain Building Block Inventory

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide: Priority Application Scenarios


Lead Optimization: Oral Bioavailability & Scaffold Tracing

Given its favorable molecular weight (281.30 g/mol) and moderately low lipophilicity (XLogP3-AA 2.7) compared to the 5-bromo analog, this compound serves as a superior starting scaffold for tuning pharmacokinetic (PK) properties in oral drug discovery programs [1]. It can be used as a baseline comparator when profiling halogen-substituted or fused-ring analogs to isolate the impact of structural modifications on solubility, permeability, and CYP450 inhibition.

Fragment-Based Screening and Crystallographic Studies

The lower aromatic surface area and defined hydrogen-bonding network (3 HBA, 2 HBD) of the furan-2-carboxamide make it suitable for fragment-based drug discovery (FBDD) libraries. Its structural simplicity relative to the benzofuran-2-carboxamide analog reduces the likelihood of non-specific aggregation (a known liability of polyaromatic fragments), thereby increasing the confidence in hit identification from biophysical screens [1].

Negative Control for Halogen Bonding & π-Stacking SAR

In systematic SAR studies exploring the role of halogen bonding (using the 5-bromo analog, CAS 1351597-95-9) or extended π-systems (using the benzofuran analog), the unsubstituted furan-2-carboxamide is the required negative control. It enables deconvolution of target engagement contributions from non-specific hydrophobic or halogen-bond interactions, supported by the class-level antimicrobial activity background [1][2].

Synthetic Methodology for Hydroxyethyl-Linked Heterocycles

The presence of both a secondary alcohol and a carboxamide linkage within a single small molecule provides a versatile test substrate for developing chemoselective protection/deprotection strategies, amidation coupling methods, or late-stage functionalization reactions. Its multi-supplier availability ensures consistent quality for methodology reproducibility across different research groups .

Application
Selection Property
Validation Focus
Oral PK lead optimization
Moderate molecular weight and lipophilicity (unsubstituted furan)
Solubility and permeability assays; CYP450 inhibition screening
Fragment-based screening
Lower aromatic surface area; defined H-bond donor/acceptor network
Biophysical screen hit confirmation; aggregation counter-screens
Negative control for halogen/π-stacking SAR
Unsubstituted furan core without additional halogen or extended π-system
Target engagement deconvolution; non-specific binding assays
Synthetic methodology development
Bifunctional scaffold (secondary alcohol + carboxamide)
Chemoselective protection/deprotection; amidation reaction optimization
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